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Mechanism of Action and Rationale

The PI3K/AKT/mTOR (PAM) pathway is a critical signaling network that regulates cell metabolism,

survival, proliferation, and protein synthesis. It is frequently dysregulated in cancer [1] [2]. Gedatolisib's

design addresses key limitations of single-node PAM inhibitors.

Comprehensive Pathway Inhibition: Gedatolisib directly inhibits all class I PI3K catalytic subunits

(p110α, p110β, p110γ, p110δ) and both mTORC1 and mTORC2 with low nanomolar potency (IC₅₀:
0.4-8 nM for PI3K isoforms; 1 nM for mTOR) [3]. This multi-node blockade overcomes feedback loops

where inhibiting one node (e.g., mTORC1) can paradoxically activate upstream PI3K signaling [4].
Overcoming Adaptive Resistance: Inhibiting all four PI3K isoforms prevents compensatory

activation of non-targeted isoforms, a common resistance mechanism with isoform-specific inhibitors
(e.g., PI3Kα-specific alpelisib) [1] [4]. This makes gedatolisib effective across a wider range of PAM

pathway abnormalities.

The following diagram illustrates the PAM pathway and the points where gedatolisib acts.
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Quantitative Inhibition Data

The table below summarizes the in vitro inhibitory potency (IC₅₀) of gedatolisib against its primary targets,

demonstrating uniform nanomolar potency [3].

Target IC₅₀ (nM)

PI3K p110α 0.4

PI3K p110β 6

PI3K p110γ 6

PI3K p110δ 8
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Target IC₅₀ (nM)

mTOR 1

Preclinical Efficacy vs. Single-Node Inhibitors

Preclinical studies directly compared gedatolisib with FDA-approved single-node PAM inhibitors across

breast and prostate cancer models [1] [2].

Parameter
Gedatolisib (pan-
PI3K/mTOR)

Alpelisib
(PI3Kα)

Capivasertib
(AKT)

Everolimus
(mTORC1)

Avg. Anti-
proliferative
Potency (GR₅₀ in
nM)

12 2783 2602 2134

Cytotoxic
Efficacy (Avg.
GRₘₐₓ)

-0.72 -0.10 0.00 0.33

Impact on
PIK3CA/PTEN
status

Equally effective

regardless of mutation
status [1]

More effective in

PIK3CA-mutant
models [1]

More effective in

PTEN-loss
models [2]

Limited efficacy

due to feedback
relief [1]

Key Functional
Effects

Superior reduction in
protein synthesis,

glucose consumption,
cell cycle progression,

and induction of cell
death [1] [5]

Moderate
effects, often

compensatory

Moderate
effects, often

compensatory

Limited effects,
often

compensatory

Clinical Development and Evidence
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Gedatolisib is under investigation in multiple late-stage clinical trials, showing promising efficacy and a

manageable safety profile.

Phase 1 Safety (Single Agent): A first-in-human study established the Maximum Tolerated Dose
(MTD) at 154 mg administered once weekly intravenously. The most common treatment-related

adverse events were mucosal inflammation/stomatitis (58.4%), nausea (42.9%), and hyperglycemia
(26%). Most AEs at the MTD were Grade 1, demonstrating a manageable safety profile [3].

Phase 3 in HR+/HER2- Breast Cancer (VIKTORIA-1 Trial): Recent (July 2025) topline results for
the PIK3CA wild-type cohort showed significant success [6].

Gedatolisib + Fulvestrant + Palbociclib (triplet): Reduced risk of progression/death by 80%
vs. control. Median Progression-Free Survival (PFS) was 8.0 months, a 6.0-month
improvement over control.
Gedatolisib + Fulvestrant (doublet): Reduced risk of progression/death by 67%. Median PFS

was 7.4 months, a 5.4-month improvement.
Early Trials in Other Cancers:

HER2+ Metastatic Breast Cancer: A phase 2 trial showed an Objective Response Rate
(ORR) of 43% and a median Overall Survival (OS) of 24.7 months in heavily pre-treated

patients (median of ≥4 prior anti-HER2 therapies) [7].
Metastatic Castration-Resistant Prostate Cancer (mCRPC): Early data from a phase 1/2 trial

with darolutamide showed a 6-month radiographic PFS rate of 66%, favorable compared to
historical controls with AR inhibitors alone [7].

Suggested Experimental Readouts

When evaluating gedatolisib in preclinical models, consider these functional and signaling assays based on

the search results.

Cell Proliferation and Viability: Use Growth Rate (GR) metrics analysis, which distinguishes

cytostatic from cytotoxic effects better than traditional viability assays. This method identified
gedatolisib's superior cytotoxicity (GRMax = -0.72) [1].

Downstream Pathway Inhibition: Assess phosphorylation of key PAM effectors in Western blot or
immunofluorescence assays. Key markers include pAKT (Ser473, mTORC2 target), pS6 (S240/244,
mTORC1 target), and p4EBP1 (mTORC1 target). A greater and more sustained suppression is
expected with gedatolisib [3].

Metabolic and Functional Assays:
Protein Synthesis: O-propargyl-puromycin (OPP) incorporation assay [2].

Glucose Metabolism: Measure glucose consumption and lactate production in cell culture
media [1] [5].
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Cell Cycle and Death: Analyze via flow cytometry (e.g., EdU/propidium iodide staining)
and cleaved caspase-3 detection [2].

Gedatolisib represents a promising multi-targeted strategy in oncology therapeutics, particularly for

overcoming resistance to more selective agents. Its comprehensive clinical development program will further

define its role in treating breast and other cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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